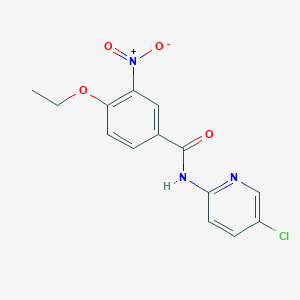

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide

Descripción

N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is a benzamide derivative featuring a 5-chloropyridin-2-yl group and a substituted benzamide moiety with 4-ethoxy and 3-nitro functional groups. The compound’s structure combines a heterocyclic pyridine ring with electron-withdrawing substituents (chloro and nitro groups) and a lipophilic ethoxy group.

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4/c1-2-22-12-5-3-9(7-11(12)18(20)21)14(19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYAEXPEOUXHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977719 | |

| Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6212-64-2 | |

| Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 5-chloro-2-aminopyridine with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group in the presence of acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or ethanol, elevated temperatures.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, reflux conditions.

Major Products Formed

Reduction: N-(5-chloropyridin-2-yl)-4-ethoxy-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: N-(5-chloropyridin-2-yl)-4-hydroxy-3-nitrobenzamide.

Aplicaciones Científicas De Investigación

N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mecanismo De Acción

The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloropyridine moiety can enhance binding affinity through hydrophobic interactions. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties .

Comparación Con Compuestos Similares

Table 1: Substituent Comparison

*Calculated based on formula (C₁₃H₁₀ClN₃O₄).

†Estimated using formula from (C₁₂H₈ClN₃O₄) with methoxy substitution.

Key Observations:

- Nitro Group Position: The target compound’s 3-nitro group (meta) contrasts with the 2-nitro (ortho) position in –2 analogs. This positional difference may alter electronic effects (e.g., dipole moments) and steric interactions in binding pockets .

- Ethoxy vs. Hydroxy/Methoxy: The 4-ethoxy group in the target enhances lipophilicity compared to the 5-hydroxy (polar, H-bond donor) and 5-methoxy (less lipophilic than ethoxy) groups in analogs .

- Heterocyclic Core: The pyrazole-containing compound in introduces a cyanoethyl group, which increases polarity and hydrogen-bond acceptor capacity (117 Topological Polar Surface Area) compared to pyridine-based analogs .

Physicochemical and Computed Properties

Table 2: Property Comparison

*Estimated using fragment-based methods (ethoxy contributes +1.0 vs. methoxy +0.6).

Key Observations:

- Lipophilicity: The target compound’s ethoxy group likely increases LogP compared to the hydroxy () and methoxy () analogs, suggesting improved membrane permeability .

- Solubility: The hydroxy-substituted analog () has higher aqueous solubility (10 mM solution) due to its polar hydroxyl group, whereas the ethoxy-substituted target may require organic solvents for dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.